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Compound of Interest

Compound Name: 6-(4-Methoxybenzyl)-3-pyridazinol

Cat. No.: B2738682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative of interest in

medicinal chemistry and drug development. Due to the limited availability of direct spectral data

for this specific compound in published literature, this guide presents expected spectroscopic

characteristics based on the analysis of closely related pyridazinone analogues.[1][2] The

methodologies and data presented herein serve as a valuable resource for the synthesis,

identification, and purification of 6-(4-Methoxybenzyl)-3-pyridazinol and similar compounds.

Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant

attention in the field of medicinal chemistry due to their wide range of biological activities,

including antimicrobial, antiviral, and anticancer properties.[1] The structural characterization of

these molecules is a critical step in the drug discovery and development process, ensuring the

identity and purity of the synthesized compounds. This guide focuses on the key spectroscopic

techniques employed for the characterization of 6-(4-Methoxybenzyl)-3-pyridazinol.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from various spectroscopic

analyses of 6-(4-Methoxybenzyl)-3-pyridazinol. These predictions are derived from published

data for structurally similar compounds.[1][2][3]
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.8 Singlet 1H NH (pyridazinone ring)

~7.8 Singlet 1H CH (pyridazinone ring)

~7.2 Doublet 2H
Ar-H (protons ortho to

CH₂)

~6.9 Doublet 2H
Ar-H (protons ortho to

OCH₃)

~3.9 Singlet 2H CH₂ (benzyl)

~3.8 Singlet 3H OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~162 C=O (pyridazinone ring)

~158 C-OCH₃ (aromatic)

~144 C-N (pyridazinone ring)

~136 C-CH (pyridazinone ring)

~130 C-H (aromatic, ortho to CH₂)

~129 C-CH₂ (aromatic)

~114 C-H (aromatic, ortho to OCH₃)

~55 OCH₃

~35 CH₂ (benzyl)

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

~3300 N-H stretching

~3100 - 2800 C-H stretching (aromatic and aliphatic)

~1650 C=O stretching (amide)

~1600 C=N stretching

~1510, ~1450 C=C stretching (aromatic)

~1250 C-O stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/z Assignment

~217 [M+H]⁺ (Molecular Ion)

~121 [C₈H₉O]⁺ (4-methoxybenzyl fragment)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from

established protocols for the characterization of novel pyridazinone derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5

mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectra are recorded to determine the number of protons, their

chemical environments, and their coupling patterns. Tetramethylsilane (TMS) is used as an

internal standard.

¹³C NMR: The carbon-13 NMR spectra are recorded to identify the number and types of

carbon atoms in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is

analyzed to identify the characteristic functional groups present in the molecule based on

their vibrational frequencies.

Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Analysis: The solution is infused into the ESI source. The mass-to-charge ratio (m/z) of the

molecular ion and major fragment ions are determined to confirm the molecular weight and

elemental composition of the compound. High-resolution mass spectrometry (HRMS) can be

employed for precise mass determination.[3]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

6-(4-Methoxybenzyl)-3-pyridazinol.
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Synthesis & Purification
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Caption: Experimental workflow for synthesis and characterization.

Key Structural Features and Spectroscopic Correlation
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This diagram highlights the key structural fragments of 6-(4-Methoxybenzyl)-3-pyridazinol
and their expected spectroscopic signatures.

6-(4-Methoxybenzyl)-3-pyridazinol

Expected Spectroscopic Signals
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¹H NMR: ~10.8 ppm (s, 1H)
FT-IR: ~3300 cm⁻¹ (N-H stretch)
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¹H NMR: ~7.2, 6.9 ppm (d, 4H)
¹³C NMR: ~114-158 ppm
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¹³C NMR: ~162 ppm
FT-IR: ~1650 cm⁻¹ (C=O stretch)
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¹³C NMR: ~55 ppm
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Caption: Correlation of structure to spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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